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Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220 Get Quote

Technical Support Center: BMS-199264
Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using BMS-199264
hydrochloride.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-199264 hydrochloride?

BMS-199264 hydrochloride is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase

activity.[1][2][3][4] Under ischemic conditions, the mitochondrial F1F0 ATP synthase can

reverse its function and hydrolyze ATP, leading to a depletion of cellular energy reserves.[1][2]

[3] BMS-199264 specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the

forward, ATP-synthesizing function of the enzyme.[1][2][3][4][5] This selective inhibition helps to

preserve ATP levels during ischemic events.[4][5]

Q2: Does BMS-199264 hydrochloride inhibit the ATP synthase activity of F1F0 ATPase?

No, studies have consistently shown that BMS-199264 hydrochloride does not inhibit the ATP

synthase function of the F1F0 ATPase.[1][2][3][4][5] This selectivity is a key feature of the
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compound, distinguishing it from non-selective inhibitors like oligomycin and aurovertin, which

inhibit both ATP synthesis and hydrolysis.[1][2][3][4]

Q3: Is BMS-199264 hydrochloride a potassium channel opener?

While BMS-199264 is structurally related to ATP-sensitive potassium (KATP) channel openers,

it has been shown to have no KATP channel opening activity.[5] Its protective effects in cardiac

ischemia models were not blocked by the KATP channel antagonist glyburide, confirming that

its mechanism of action is independent of KATP channels.[5][6]
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Observed Problem Potential Cause Suggested Solution

No effect on ATP levels during

induced ischemia.

1. Compound Degradation:

Improper storage or handling

may have led to the

degradation of BMS-199264.

2. Insufficient Concentration:

The concentration of BMS-

199264 used may be too low

to effectively inhibit the F1F0

ATP hydrolase in your

experimental system. 3. Timing

of Administration: The

compound may not have been

administered with sufficient

pre-incubation time to reach its

target.

1. Ensure the compound is

stored under recommended

conditions and prepare fresh

solutions for each experiment.

2. Perform a dose-response

study to determine the optimal

concentration. Effective

concentrations in isolated rat

heart models ranged from 1-10

µM.[4][5] 3. In isolated heart

models, a pre-treatment period

of 10 minutes has been used.

[5] Optimize the pre-incubation

time for your specific model.

Reduced ATP levels observed

in normoxic (non-ischemic)

conditions.

1. Non-selective Inhibition:

This is a potential indicator of

off-target effects. However,

extensive research has shown

BMS-199264 to be highly

selective for the hydrolase

activity.[1][2][3][4][5] 2.

Experimental Artifact: Other

experimental conditions may

be contributing to cellular

stress and ATP depletion.

1. As a control, compare the

effects of BMS-199264 with a

non-selective inhibitor like

oligomycin. Oligomycin is

expected to reduce ATP levels

in normoxic conditions by

inhibiting ATP synthase.[4] 2.

Carefully review all

experimental parameters to

identify other potential sources

of cellular stress.

Unexpected changes in

cellular signaling pathways.

Potential for Unknown Off-

Target Effects: While the

primary target is well-defined,

the possibility of interactions

with other cellular components

cannot be entirely excluded.

Conduct a comprehensive

literature search for studies

that may have investigated the

broader selectivity profile of

BMS-199264. If no information

is available, consider

performing a screen against a

panel of common off-target
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proteins, such as kinases or G-

protein coupled receptors.

Quantitative Data Summary
Table 1: In Vitro Activity of BMS-199264 Hydrochloride

Parameter Value Reference

F1F0 ATP Hydrolase IC50 0.5 µM [7]

Effect on ATP Synthase

Activity
No inhibition observed [1][2][3][4][5]

Table 2: Effect of BMS-199264 on ATP Synthase and Hydrolase Activity in Submitochondrial

Particles from Ischemic Rat Hearts

Treatment
Synthase Activity

(µmol ATP/min/mg)

Hydrolase Activity

(µmol ADP/min/mg)
Reference

Vehicle 0.24 ± 0.02 0.25 ± 0.02 [6]

BMS-199264 (3 µM) 0.23 ± 0.02 0.18 ± 0.01 [6][7]

Oligomycin (3 µM) 0.09 ± 0.01 0.11 ± 0.01 [6]

P < 0.05 vs. Vehicle

Experimental Protocols
Protocol 1: Measurement of F1F0 ATP Synthase and Hydrolase Activity in Submitochondrial

Particles (SMPs)

Isolation of SMPs: Isolate mitochondria from the tissue of interest (e.g., rat hearts) using

standard differential centrifugation methods. Prepare SMPs by sonication of the isolated

mitochondria followed by centrifugation to pellet the particles.

ATP Synthase Activity Assay:
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Resuspend SMPs in a reaction buffer containing a respiratory substrate (e.g., succinate),

ADP, and phosphate.

Incubate with either vehicle or BMS-199264 at the desired concentration.

Measure the rate of ATP synthesis, which can be determined by quantifying the

disappearance of NADH in an enzyme-coupled assay system containing hexokinase and

glucose-6-phosphate dehydrogenase.

ATP Hydrolase Activity Assay:

Resuspend SMPs in a reaction buffer containing ATP.

Incubate with either vehicle or BMS-199264 at the desired concentration.

Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic

phosphate. This can be done using a variety of commercially available kits or colorimetric

assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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